N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide is a complex organic compound that contains a tetrahydroquinoline group, which is a type of heterocyclic compound This means it has a ring structure that contains atoms of at least two different elements
Mechanism of Action
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which have a structure similar to tetrahydroquinoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with similar compounds, the effects could be quite diverse .
Preparation Methods
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide can be achieved through a sequence of reactions involving commercially available starting materials. One common method involves the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials typically include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition and subsequent furoylation steps .
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield furoic acid derivatives, while reduction reactions may produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules with potential therapeutic properties. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In medicine, it is being explored for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In industry, it is used in the production of new materials and as a precursor for various bioactive compounds.
Comparison with Similar Compounds
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide can be compared with other similar compounds, such as 1-(2-furoyl)-3-phenylthiourea derivatives. These compounds share similar structural features, including the furoyl group, but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the tetrahydroquinoline and methoxybenzamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(14-18)21(25)23-17-9-10-19-15(13-17)6-3-11-24(19)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFSVRESJBHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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